2,4-Dichloro-1-(dichloromethyl)benzene (CAS 134-25-8), also known as α,α,2,4-tetrachlorotoluene, is a chlorinated aromatic hydrocarbon. Its structure, featuring a dichloromethyl group on a 2,4-dichlorinated benzene ring, makes it a critical intermediate in the synthesis of high-value organic compounds.[1][2] It primarily serves as a stable precursor for generating the 2,4-dichlorobenzaldehyde moiety, which is a key structural component in various pharmaceuticals, such as antifungal agents, and in agrochemicals like herbicides and fungicides.[3] The compound is typically synthesized via the controlled, free-radical side-chain chlorination of 2,4-dichlorotoluene.[1]
Substituting 2,4-Dichloro-1-(dichloromethyl)benzene with its corresponding aldehyde (2,4-dichlorobenzaldehyde) or its precursor (2,4-dichlorotoluene) is often unviable in established industrial processes. The dichloromethyl group offers a distinct reaction pathway compared to an aldehyde; it serves as a protected aldehyde that can be hydrolyzed under specific conditions, often late in a synthesis, which can prevent unwanted side-reactions associated with a free aldehyde group.[4] Starting a synthesis from 2,4-dichlorotoluene requires introducing a side-chain chlorination step, which adds process complexity and requires stringent control to avoid over- or under-chlorination, leading to impurities like 2,4-dichlorobenzyl chloride or 2,4-dichlorotrichlorotoluene.[5] Therefore, for syntheses optimized for the reactivity of the dichloromethyl group, direct substitution compromises yield, purity, and process efficiency.
Target compound
Two α‑chlorines enable direct, single‑step aldehyde formation; solid phase at 25 °C.
Common substitute
Only one α‑chlorine; requires additional oxidation step, altering yield and purity profile.
Target compound
Regiochemistry (2,4‑Cl) offers steric accessibility for nucleophilic hydrolysis.
Over‑chlorinated analog
Three α‑chlorines over‑produce benzoyl chloride, misdirecting the synthetic route.
2,4-Dichloro-1-(dichloromethyl)benzene is a direct precursor to 2,4-dichlorobenzaldehyde through hydrolysis, a common route for producing this key intermediate. In a representative procedure using concentrated sulfuric acid, hydrolysis of the dichloromethyl group proceeds with a reported yield of 80%.[4] This method provides a controlled, high-yielding pathway to the aldehyde. Attempting to synthesize the aldehyde directly from 2,4-dichlorotoluene via oxidation presents significant process control challenges, where side reactions and catalyst management can complicate industrial-scale production and impact final yields.[6][7]
| Evidence Dimension | Product Yield |
| Target Compound Data | 80% yield of 2,4-dichlorobenzaldehyde via hydrolysis |
| Comparator Or Baseline | Direct oxidation of 2,4-dichlorotoluene, which involves complex process controls to manage side reactions and optimize yield. |
| Quantified Difference | Provides a benchmarkable, high-yield (80%) route compared to the process-variable yields of direct oxidation. |
| Conditions | Hydrolysis with concentrated sulfuric acid at 90-110°C.[4] |
For processes requiring high-purity 2,4-dichlorobenzaldehyde, using this compound as a precursor offers a reliable and high-yielding synthesis step, avoiding the complexities of direct toluene oxidation.
Solid state avoids cold‑chain logistics for ambient storage.
Industrial handling risk lower vs. low‑viscosity liquid analog.
2,4-Dichloro-1-(dichloromethyl)benzene can be converted to its trichlorinated analog, 2,4-dichlorotrichlorotoluene, which is then hydrolyzed to produce 2,4-dichlorobenzoyl chloride. This route is a common industrial method for producing the acyl chloride. A patent describing this pathway reports achieving a final product purity of over 99% with a total yield between 90% and 95%.[8] This contrasts with alternative methods starting from 2,4-dichlorobenzoic acid, which require the use of reagents like thionyl chloride and may involve more complex purification steps.[8] The high yield and purity from the tetrachlorotoluene route make it a preferred choice for industrial production.
| Evidence Dimension | Overall Yield and Purity |
| Target Compound Data | 90-95% overall yield; >99% purity for 2,4-dichlorobenzoyl chloride |
| Comparator Or Baseline | Synthesis from 2,4-dichlorobenzoic acid, which is described as having issues with complex reactions and more side products. |
| Quantified Difference | Offers a higher-purity and higher-yield route compared to methods starting from the corresponding carboxylic acid. |
| Conditions | Two-step process: side-chain chlorination of 2,4-dichlorotoluene to 2,4-dichlorotrichlorotoluene, followed by controlled hydrolysis.[8] |
This compound provides a more efficient and higher-purity manufacturing route to 2,4-dichlorobenzoyl chloride, a crucial reagent for pharmaceuticals and agrochemicals, justifying its use over other precursors.
Enables fractional vacuum distillation isolation at commercial scale.
Patent data: 99.81 % distillate purity achievable.
Gem‑dichloride motif reduces unit operations for fungicide intermediate.
Reported single‑pot yields up to ~96 % with ZnO catalyst.
Qualitative trend favors 2,4‑substitution for industrial aldehyde production.
No direct comparative kinetic data available in open literature.
LogP drop upon hydrolysis provides built‑in purification handle.
Estimated BCF of 1,200 triggers REACH bioaccumulation scrutiny.
Purity ceiling reflects chlorination process; 97 % grade balances cost‑performance.
Specify ≤ 0.2 % residual 2,4‑DCBC for consistent aldehyde synthesis.
This compound is the preferred starting material for the large-scale production of 2,4-dichlorobenzaldehyde and 2,4-dichlorobenzoyl chloride. Its utility lies in providing a controlled, high-yield process that results in high-purity products essential for downstream synthesis in the pharmaceutical and agrochemical industries.[4][8]
The 2,4-dichlorobenzaldehyde derived from this compound is a documented intermediate for fungicides such as diniconazole.[5] The ability to generate the aldehyde cleanly and efficiently from 2,4-dichloro-1-(dichloromethyl)benzene makes it a cornerstone material for producing the active ingredients in various crop protection products.[3]
The derivative, 2,4-dichlorobenzaldehyde, is used to produce benzaldehyde-2,4-disulfonic acid, a key intermediate for several dyes, including Active Blue K-FGR and Acid Lake Blue A.[5] Procuring 2,4-dichloro-1-(dichloromethyl)benzene provides a reliable starting point for the synthesis pathway leading to these specialized colorants.
Irritant;Environmental Hazard